tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 684222-75-1
VCID: VC16559981
InChI: InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3
SMILES:
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol

tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate

CAS No.: 684222-75-1

Cat. No.: VC16559981

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate - 684222-75-1

Specification

CAS No. 684222-75-1
Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
IUPAC Name tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3
Standard InChI Key OANYJDSVDHTBDP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=NC=CN32

Introduction

Synthetic Methodologies

The synthesis of tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate likely follows multi-step protocols common to imidazo[1,2-a]pyridine-piperazine hybrids. A plausible route, inferred from analogous syntheses , involves:

Step 1: Formation of Imidazo[1,2-a]pyridine Core

Reaction of 2-aminopyridine derivatives with α-haloketones or esters under reflux conditions. For example:

2-Amino-5-bromopyridine + Ethyl 2-chloro-3-oxopropionateEtOH, refluxEthyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate\text{2-Amino-5-bromopyridine + Ethyl 2-chloro-3-oxopropionate} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate}

This step typically proceeds via cyclocondensation, with the bromine atom serving as a handle for subsequent cross-coupling reactions .

Step 2: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of the bromoimidazopyridine with a boronic ester-functionalized piperazine:

6-Bromoimidazo[1,2-a]pyridine + Piperazine-boronic esterPd catalyst, baseImidazo[1,2-a]pyridin-5-yl-piperazine\text{6-Bromoimidazo[1,2-a]pyridine + Piperazine-boronic ester} \xrightarrow{\text{Pd catalyst, base}} \text{Imidazo[1,2-a]pyridin-5-yl-piperazine}

Optimized conditions from related syntheses suggest using bis(pinacolato)diboron, PdCl2_2(dppf) catalyst, and potassium acetate in refluxing dioxane .

Step 3: Carbamate Protection

Biological Activity and Mechanism

While direct studies on tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate are scarce, structurally related compounds exhibit pronounced activity against kinase signaling pathways:

PI3K/mTOR Dual Inhibition

A carbon-11 labeled analog, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, demonstrated potent inhibition of PI3K (IC50_{50} = 0.20 nM) and mTOR (IC50_{50} = 21 nM) . The imidazo[1,2-a]pyridine moiety was critical for ATP-competitive binding in the kinase domain.

Structure-Activity Relationships (SAR):

  • Imidazo[1,2-a]pyridine Substitution: Electron-donating groups at position 5 (as in the target compound) enhance π-stacking with hydrophobic kinase pockets .

  • Piperazine Flexibility: The unconstrained diamine ring enables conformational adaptation to variable active site geometries.

  • tert-Butyl Carbamate: Mitigates oxidative metabolism in hepatic microsomes, prolonging plasma half-life .

Comparative Analysis with Structural Analogs

Parametertert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylatetert-Butyl 4-[5-(hydroxymethyl)pyrid-2-yl]piperazine-1-carboxylate
Core HeterocycleImidazo[1,2-a]pyridine (bicyclic)Pyridine (monocyclic)
SubstituentNoneHydroxymethyl
Molecular Weight~302 g/mol (estimated)293.37 g/mol
LogP~2.1 (predicted)1.8
Kinase InhibitionPotential PI3K/mTOR activityNot reported

The imidazo[1,2-a]pyridine system’s extended conjugation enhances target affinity but may reduce aqueous solubility compared to simpler pyridine derivatives.

Future Research Directions

  • In Vitro Profiling: Screen against kinase panels to identify primary targets.

  • Prodrug Development: Mask the carboxylate to enhance CNS penetration.

  • Isotopic Labeling: Explore 11^{11}C incorporation at the tert-butyl group for imaging applications .

  • Structure Optimization: Introduce solubilizing groups (e.g., PEG chains) without compromising target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator